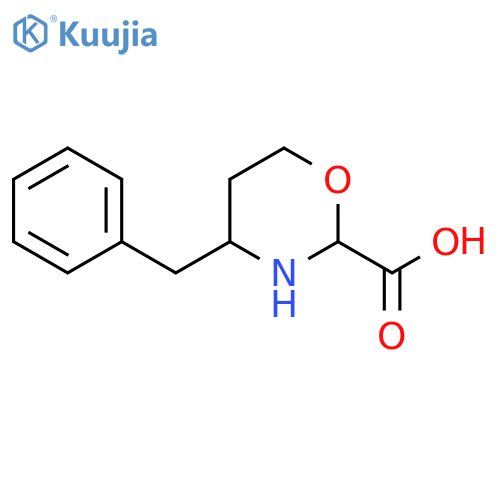Cas no 2167081-82-3 (4-benzyl-1,3-oxazinane-2-carboxylic acid)

2167081-82-3 structure
商品名:4-benzyl-1,3-oxazinane-2-carboxylic acid
4-benzyl-1,3-oxazinane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-benzyl-1,3-oxazinane-2-carboxylic acid
- EN300-1279146
- 2167081-82-3
-
- インチ: 1S/C12H15NO3/c14-12(15)11-13-10(6-7-16-11)8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
- InChIKey: DCPGJOYLOFPMPT-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)NC(CC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 58.6Ų
4-benzyl-1,3-oxazinane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279146-50mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 50mg |
$1500.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-1000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 1000mg |
$1785.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-100mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 100mg |
$1572.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-2500mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 2500mg |
$3501.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-1.0g |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1279146-10000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 10000mg |
$7681.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-500mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 500mg |
$1714.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-5000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 5000mg |
$5179.0 | 2023-10-01 | ||
| Enamine | EN300-1279146-250mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 250mg |
$1642.0 | 2023-10-01 |
4-benzyl-1,3-oxazinane-2-carboxylic acid 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
2167081-82-3 (4-benzyl-1,3-oxazinane-2-carboxylic acid) 関連製品
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 55290-64-7(Dimethipin)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
